molecular formula C13H15FN6O B10938585 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1H-tetrazol-1-yl)ethanone

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1H-tetrazol-1-yl)ethanone

Cat. No.: B10938585
M. Wt: 290.30 g/mol
InChI Key: HWHMOKIOBXAXRP-UHFFFAOYSA-N
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Description

1-[4-(4-FLUOROPHENYL)PIPERAZINO]-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-1-ETHANONE is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a tetraazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-FLUOROPHENYL)PIPERAZINO]-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-1-ETHANONE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-FLUOROPHENYL)PIPERAZINO]-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenation or nitration reactions can be carried out using reagents like chlorine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[4-(4-FLUOROPHENYL)PIPERAZINO]-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-1-ETHANONE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Materials Science: Its properties may be useful in the development of new materials with specific electronic or mechanical characteristics.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential effects on biological systems.

    Industrial Applications: It may find use in the synthesis of other complex organic compounds or as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(4-FLUOROPHENYL)PIPERAZINO]-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-1-ETHANONE involves its interaction with specific molecular targets. The fluorophenyl group and the piperazine ring are likely to play crucial roles in binding to receptors or enzymes, while the tetraazole ring may contribute to the compound’s overall stability and reactivity. The exact pathways and molecular targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: This compound shares the fluorophenyl and piperazine moieties but lacks the tetraazole ring.

    2-(1H-1,2,3,4-Tetraazol-1-yl)ethanone: This compound contains the tetraazole ring and ethanone group but lacks the fluorophenyl and piperazine moieties.

Uniqueness

1-[4-(4-FLUOROPHENYL)PIPERAZINO]-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-1-ETHANONE is unique due to the combination of its fluorophenyl, piperazine, and tetraazole groups. This unique structure imparts specific chemical and physical properties that are not found in the individual similar compounds, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H15FN6O

Molecular Weight

290.30 g/mol

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone

InChI

InChI=1S/C13H15FN6O/c14-11-1-3-12(4-2-11)18-5-7-19(8-6-18)13(21)9-20-10-15-16-17-20/h1-4,10H,5-9H2

InChI Key

HWHMOKIOBXAXRP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C=NN=N3

Origin of Product

United States

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